
6-butyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with a carbazole core structure Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis, which is a well-known method for constructing carbazole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The butyl group can be introduced through various alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the tetrahydrocarbazole to fully saturated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Carbazole-1-ones and benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
6-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
- 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the butyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other carbazole derivatives.
Properties
IUPAC Name |
6-butyl-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h9-11,17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZVSXUADCEADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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